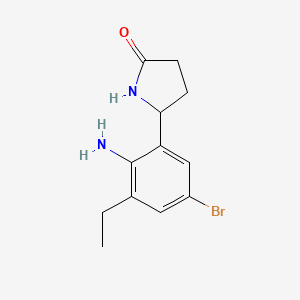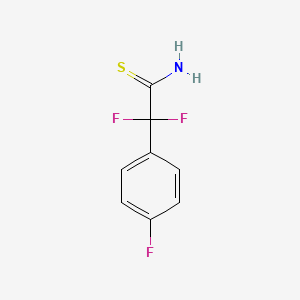![molecular formula C11H6BrNO B13155855 6-Bromobenzofuro[3,2-c]pyridine](/img/structure/B13155855.png)
6-Bromobenzofuro[3,2-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromobenzofuro[3,2-c]pyridine is a heterocyclic compound that features a fused benzofuran and pyridine ring system with a bromine atom at the 6-position. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromobenzofuro[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of methyl 2-(chloromethyl)-3-furoate and salicylonitriles. The reaction is conducted in the presence of potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) solution at 60°C, yielding methyl 2-[(cyanophenoxy)methyl]-3-furoates. These intermediates are then heated with tert-butoxide (t-BuOK) in DMF solution at 65°C to produce the desired benzofuro[3,2-c]pyridine derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromobenzofuro[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Cyclization Reactions: It can form additional ring structures through cyclization reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (t-BuOK) in DMF are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzofuro[3,2-c]pyridine derivatives, while oxidation and reduction can modify the functional groups present on the compound.
Applications De Recherche Scientifique
6-Bromobenzofuro[3,2-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an endothelin receptor antagonist and P2X4 receptor modulator.
Biological Studies: The compound is studied for its antimicrobial and anti-inflammatory activities.
Chemical Biology: It is used in the design of molecular probes and inhibitors for various biological targets.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 6-Bromobenzofuro[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, as an endothelin receptor antagonist, it binds to endothelin receptors, inhibiting their activity and thereby modulating vascular tone and blood pressure. As a P2X4 receptor modulator, it influences the receptor’s ion channel activity, affecting cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuro[3,2-b]pyridine: Another heterocyclic compound with a similar fused ring system but different substitution pattern.
Benzofuro[3,2-c]isoquinoline: Known for its antiviral and anti-inflammatory properties.
Furo[3,2-c]pyridine: Used in reversible control of protein transport and as melanin-concentrating hormone receptor antagonists.
Uniqueness
6-Bromobenzofuro[3,2-c]pyridine is unique due to the presence of the bromine atom, which can be further functionalized to create a wide range of derivatives. Its structural framework allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.
Propriétés
Formule moléculaire |
C11H6BrNO |
|---|---|
Poids moléculaire |
248.07 g/mol |
Nom IUPAC |
6-bromo-[1]benzofuro[3,2-c]pyridine |
InChI |
InChI=1S/C11H6BrNO/c12-9-3-1-2-7-8-6-13-5-4-10(8)14-11(7)9/h1-6H |
Clé InChI |
JSVAVCJXNNKNBM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Br)OC3=C2C=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


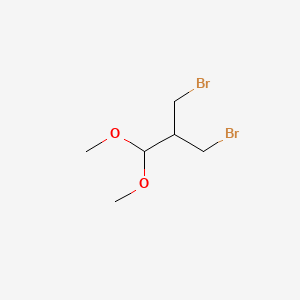
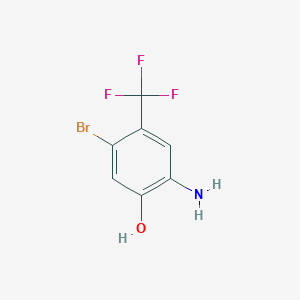
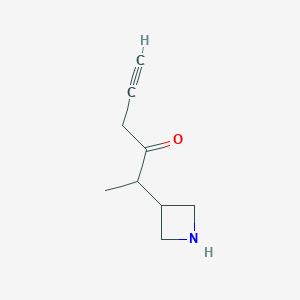

![1-[1-(Aminomethyl)-3-methylcyclohexyl]ethan-1-ol](/img/structure/B13155805.png)
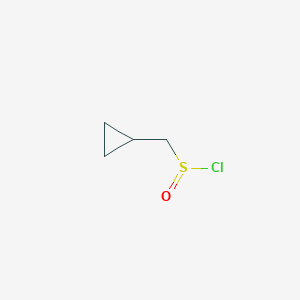
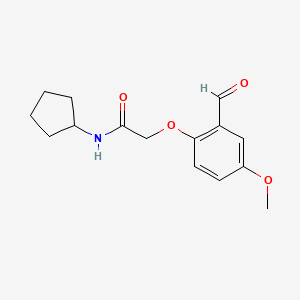
![{1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13155822.png)
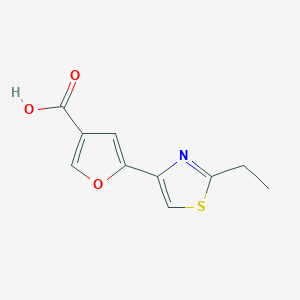
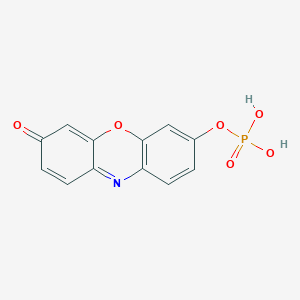
![2-[4-(Dimethylsulfamoyl)-2-(propan-2-yl)-1H-imidazol-1-yl]acetic acid](/img/structure/B13155835.png)
